An In-depth Technical Guide to 2-(4-Nitrophenyl)-2H-benzo[e]oxazin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(4-Nitrophenyl)-2H-benzo[e]oxazin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one. This document consolidates available information on the synthesis and biological context of the broader class of 2-aryl-2H-benzo[e][1][2]oxazin-4(3H)-ones, with a specific focus on the 4-nitrophenyl substituted variant.
Introduction: The Benzoxazinone Scaffold
Benzoxazinones are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[4] The benzoxazinone core is a versatile scaffold, and its derivatives are being actively explored for the development of novel therapeutic agents.[2]
This guide will focus on a specific regioisomer, the 2H-benzo[e][1][2]oxazin-4(3H)-one series, which is characterized by the fusion of a benzene ring with a 1,3-oxazine ring. The substituent at the 2-position of the oxazine ring plays a crucial role in determining the biological activity of these compounds. The presence of a 4-nitrophenyl group at this position is of particular interest due to the known electron-withdrawing nature of the nitro group, which can significantly influence the molecule's physicochemical properties and biological interactions.
Chemical Structure and Properties
The chemical structure of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one is characterized by a benzoxazinone core with a 4-nitrophenyl substituent at the 2-position.
Molecular Formula: C₁₄H₁₀N₂O₄
Molecular Weight: 270.24 g/mol
Table 1: Physicochemical Properties of 2-(4-Nitrophenyl)-4H-benzo[d][1][2]oxazin-4-one (Regioisomer)
| Property | Value | Reference |
| Molecular Weight | 268.22 g/mol | [5] |
| Molecular Formula | C₁₄H₈N₂O₄ | [5] |
| XLogP3-AA | 2.8 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Exact Mass | 268.04840674 Da | [5] |
| Topological Polar Surface Area | 84.5 Ų | [5] |
| Solubility | 0.3 µg/mL (at pH 7.4) | [5] |
Note: The data presented in Table 1 is for the regioisomer 2-(4-Nitrophenyl)-4H-benzo[d][1][2]oxazin-4-one, as detailed information for the benzo[e] isomer is not available in the searched literature. These values can provide a general approximation of the expected properties.
Synthesis of 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one
The synthesis of 2-aryl-2H-benzo[e][1][2]oxazin-4(3H)-ones is typically achieved through the condensation of salicylamide with a corresponding aromatic aldehyde. This reaction provides a direct and efficient route to the desired heterocyclic scaffold.
General Synthetic Pathway
The synthesis involves a cyclocondensation reaction between salicylamide and 4-nitrobenzaldehyde, which can be catalyzed by an acid or a base.
Caption: General synthetic scheme for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one.
Detailed Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on general methods for the synthesis of related compounds. Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
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Salicylamide
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4-Nitrobenzaldehyde
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Ethanol (or another suitable solvent)
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Catalytic amount of a suitable acid (e.g., glacial acetic acid) or base
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Standard laboratory glassware and equipment for reflux and purification
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylamide (1 equivalent) in a suitable solvent such as ethanol.
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Addition of Reagents: To the stirred solution, add 4-nitrobenzaldehyde (1 equivalent) and a catalytic amount of the chosen acid or base.
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Biological Activities and Therapeutic Potential
While specific biological data for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one is limited in the available literature, the broader class of benzoxazinones has been extensively studied and shown to possess a wide range of biological activities.
Anticancer Activity
Numerous studies have demonstrated the potential of benzoxazinone derivatives as anticancer agents.[4][6] These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the lung, breast, and colon. The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cancer cell proliferation.[1][4]
Caption: Potential anticancer mechanisms of benzoxazinone derivatives.
Antimicrobial Activity
Benzoxazinone derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[7] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains. The benzoxazinone scaffold represents a potential starting point for the design of novel antimicrobial drugs.
Other Biological Activities
In addition to anticancer and antimicrobial activities, various benzoxazinone derivatives have been reported to exhibit anti-inflammatory, analgesic, and enzyme-inhibitory properties.[8] For instance, some derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[9]
Future Directions and Conclusion
The 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one molecule represents an intriguing yet underexplored member of the benzoxazinone family. While specific data for this compound is scarce, the known biological activities of related derivatives suggest that it may possess significant therapeutic potential.
Future research should focus on the following areas:
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Definitive Synthesis and Characterization: The development and publication of a detailed and reproducible synthetic protocol for 2-(4-Nitrophenyl)-2H-benzo[e][1][2]oxazin-4(3H)-one, along with comprehensive spectroscopic characterization, is essential.
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Biological Screening: A thorough evaluation of the biological activities of this compound is warranted. This should include screening for anticancer, antimicrobial, anti-inflammatory, and other relevant activities.
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Mechanism of Action Studies: If promising biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of related analogs would provide valuable insights into the structure-activity relationships of this class of compounds, guiding the design of more potent and selective therapeutic agents.
References
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. PMC. Available from: [Link]
-
3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Available from: [Link]
- Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. 2024.
- Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. 2024.
-
Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Available from: [Link]
-
Synthesis of substituted benzo[e][1][2]oxazino analogs. Available from: [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available from: [Link]
- Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
- 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
- Synthesis of 2H-1,3-benzoxazin-4(3H)
-
Synthesis and Characterization of 2-Phenyl-4h-Benzo [D][1][2]-Oxazin-4-One with Complexes of Hg (II) and Sn (II) Ions. ResearchGate. 2026.
-
Iodination of Salicylamide: Electrophilic Aromatic Substitution. Studylib. Available from: [Link]...
- Experiment 6 Iodin
-
SYNTHESIS OF A NOVEL DERIVATIVES OF[1][3]BENZOXAZINONE. Rasayan Journal of Chemistry. Available from: [Link]
-
Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate. 2019.
-
Synthesis and identification of benzo[d][1][2]oxazin-4-one derivatives and testing of antibacterial activity of some of them. ScienceScholar. 2022.
-
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one. PubChem. Available from: [Link]
- Iodination Of Salicylamide Mechanism | Overview. Echemi. 2024.
-
A Green, Guided-Inquiry Based Electrophilic Aromatic Substitution for the Organic Chemistry Laboratory | Request PDF. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academia.edu [academia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | C14H8N2O4 | CID 542784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. ikm.org.my [ikm.org.my]
- 8. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 9. Synthesis of 2H-1,3-benzoxazin-4(3H)-one derivatives containing indole moiety: their in vitro evaluation against PDE4B - PubMed [pubmed.ncbi.nlm.nih.gov]
